molecular formula C12H27IOSi B1649705 Tert-butyl(6-iodohexyloxy)dimethylsilane CAS No. 103483-32-5

Tert-butyl(6-iodohexyloxy)dimethylsilane

Cat. No.: B1649705
CAS No.: 103483-32-5
M. Wt: 342.33 g/mol
InChI Key: UPYCEVUYBCJLIP-UHFFFAOYSA-N
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Description

Tert-butyl(6-iodohexyloxy)dimethylsilane: is an organosilicon compound that features a tert-butyl group, an iodohexyl chain, and a dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(6-iodohexyloxy)dimethylsilane typically involves the reaction of tert-butyl(6-chlorohexyloxy)dimethylsilane with sodium iodide in acetone. The reaction mixture is refluxed for about 10 hours to achieve the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl(6-iodohexyloxy)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include tert-butyl(6-azidohexyloxy)dimethylsilane, tert-butyl(6-thiocyanatohexyloxy)dimethylsilane, and various amine derivatives.

    Oxidation Reactions: Oxidized products may include tert-butyl(6-iodohexyloxy)dimethylsilanol.

    Reduction Reactions: Reduced products may include this compound derivatives with altered oxidation states.

Scientific Research Applications

Chemistry: Tert-butyl(6-iodohexyloxy)dimethylsilane is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through the introduction of the iodohexyl group. This modification can help in studying the structure and function of these biomolecules.

Medicine: Potential applications in medicine include the development of novel drug delivery systems. The iodohexyl group can be used to enhance the solubility and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl(6-iodohexyloxy)dimethylsilane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reagent that introduces the iodohexyl group into target molecules. The molecular targets and pathways involved vary based on the specific reactions and conditions used.

Comparison with Similar Compounds

    Tert-butyl(6-chlorohexyloxy)dimethylsilane: This compound is a precursor in the synthesis of tert-butyl(6-iodohexyloxy)dimethylsilane.

    Tert-butyl(6-bromohexyloxy)dimethylsilane: Similar to the iodo derivative, but with a bromine atom instead of iodine.

    Tert-butyl(6-fluorohexyloxy)dimethylsilane: Contains a fluorine atom, offering different reactivity and properties.

Uniqueness: this compound is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes it particularly useful in organic synthesis for introducing the iodohexyl group into various molecules.

Properties

IUPAC Name

tert-butyl-(6-iodohexoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27IOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYCEVUYBCJLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553523
Record name tert-Butyl[(6-iodohexyl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103483-32-5
Record name tert-Butyl[(6-iodohexyl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium iodide (13.5 g, 90 mmol) and 1-(tert-butyldimethylsilyloxy)-6-chloro-hexane (Preparation 20) (8.35 g, 22 mmol) in acetone (70 ml) was refluxed overnight. The reaction mixture was cooled to room temperature and filtered. The filtrate was worked-up (hexane) to give the desired compound as yellow oil.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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